molecular formula C14H14N2O3 B11860334 (S)-2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylic acid

(S)-2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylic acid

Cat. No.: B11860334
M. Wt: 258.27 g/mol
InChI Key: IDOLYLXVGXAWDC-NSHDSACASA-N
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Description

(S)-2’,3’,4’,9’-Tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylic acid is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique spirocyclic structure, which includes an oxetane ring fused to a pyridoindole core. The presence of the carboxylic acid group further enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2’,3’,4’,9’-Tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylic acid typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-2’,3’,4’,9’-Tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

(S)-2’,3’,4’,9’-Tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2’,3’,4’,9’-Tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting cellular processes. Molecular docking studies and biological assays are often used to elucidate these interactions and understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique spirocyclic structure of (S)-2’,3’,4’,9’-Tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylic acid distinguishes it from other similar compounds. This structure imparts specific chemical and biological properties that make it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

(3S)-spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-oxetane]-3-carboxylic acid

InChI

InChI=1S/C14H14N2O3/c17-13(18)11-5-9-8-3-1-2-4-10(8)15-12(9)14(16-11)6-19-7-14/h1-4,11,15-16H,5-7H2,(H,17,18)/t11-/m0/s1

InChI Key

IDOLYLXVGXAWDC-NSHDSACASA-N

Isomeric SMILES

C1[C@H](NC2(COC2)C3=C1C4=CC=CC=C4N3)C(=O)O

Canonical SMILES

C1C(NC2(COC2)C3=C1C4=CC=CC=C4N3)C(=O)O

Origin of Product

United States

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